molecular formula C19H19F3N6O2 B2913090 1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-methyl-N-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}azetidin-3-amine CAS No. 2380190-22-5

1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-methyl-N-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}azetidin-3-amine

Cat. No.: B2913090
CAS No.: 2380190-22-5
M. Wt: 420.396
InChI Key: GMVHRDROQSLMAL-UHFFFAOYSA-N
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Description

1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-methyl-N-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}azetidin-3-amine is a complex organic compound that belongs to the class of azetidines This compound is characterized by its unique structure, which includes a pyridazinyl group, a methoxyphenyl group, and a trifluoromethyl-oxadiazolyl group

Preparation Methods

The synthesis of 1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-methyl-N-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}azetidin-3-amine involves multiple steps, including the formation of the pyridazinyl and oxadiazolyl rings, followed by their coupling with the azetidine moiety. The synthetic routes typically involve the use of reagents such as hydrazine, aryl hydrazines, ketones, esters, and 1,4-dicarbonyl compounds . Industrial production methods may involve optimizing these reactions for higher yields and purity, using advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The pyridazinyl ring can be reduced under specific conditions to yield dihydropyridazinyl derivatives.

    Substitution: The trifluoromethyl-oxadiazolyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-methyl-N-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}azetidin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-methyl-N-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}azetidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-methyl-N-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}azetidin-3-amine include other azetidine derivatives and pyridazinyl compounds. These compounds share some structural similarities but differ in their specific substituents and functional groups. For example:

The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-methyl-N-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]azetidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N6O2/c1-27(11-17-25-26-18(30-17)19(20,21)22)12-9-28(10-12)16-8-7-14(23-24-16)13-5-3-4-6-15(13)29-2/h3-8,12H,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVHRDROQSLMAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NN=C(O1)C(F)(F)F)C2CN(C2)C3=NN=C(C=C3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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